Cas no 40290-43-5 (4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide)
40290-43-5 structure
Product Name:4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide
Numero CAS:40290-43-5
MF:C38H74NO10P
MW:735.968634128571
CID:335136
PubChem ID:181664
Update Time:2025-04-19
4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide
- 2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid
- 1,2-Dipalmitoylphosphatidylserine
- SCHEMBL18970769
- Serine, 2,3-bis((1-oxohexadecyl)oxy)propyl hydrogen phosphate (ester)
- DL-Dipalmitoylphosphatidylserine
- DTXSID90863085
- D-6069
- FT-0625435
- 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine
- PD047048
- Rac-1 2-dipalmitoylglycero-3-phospho-
- PS 16:0_16:0
- 40290-43-5
- KLFKZIQAIPDJCW-UHFFFAOYSA-N
- 1,2-Dipalmitoylglycerophosphoserine
- O-{[2,3-Bis(hexadecanoyloxy)propoxy](hydroxy)phosphoryl}serine
-
- Inchi: 1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)
- Chiave InChI: KLFKZIQAIPDJCW-UHFFFAOYSA-N
- Sorrisi: P(=O)(O)(OCC(C(=O)O)N)OCC(COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O
Proprietà calcolate
- Massa esatta: 735.505034
- Massa monoisotopica: 735.505034
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 50
- Conta legami ruotabili: 40
- Complessità: 875
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 172
- XLogP3: 9.9
Proprietà sperimentali
- Densità: 1.057
- Punto di ebollizione: 782.6°Cat760mmHg
- Punto di infiammabilità: 427.1°C
- PSA: 181.49000
- LogP: 10.64980
4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
40290-43-5 (4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide) Prodotti correlati
- 6811-55-8(dops)
- 51446-62-9(Phosphatidylserine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso